molecular formula C19H21N5O2S B3012988 N-(4-(2-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide CAS No. 1207045-42-8

N-(4-(2-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide

Cat. No. B3012988
CAS RN: 1207045-42-8
M. Wt: 383.47
InChI Key: NMUKBKFBLLOHOM-UHFFFAOYSA-N
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Description

The compound N-(4-(2-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide is a complex molecule that likely exhibits significant biological activity due to the presence of multiple pharmacophoric elements such as the benzimidazole and thiazole rings. These structural motifs are commonly found in molecules with potential therapeutic effects, including anticancer and electrophysiological activities .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, N-substituted imidazolylbenzamides have been synthesized and shown to possess cardiac electrophysiological activity, indicating that the imidazolyl group can be a key feature for biological activity . Additionally, a series of N-(thiazol-2-yl)benzamide derivatives have been synthesized and characterized, with a focus on their gelation behavior and the role of non-covalent interactions in their structural assembly . Furthermore, Schiff's bases containing thiadiazole and benzamide groups have been synthesized using microwave irradiation, a method that could potentially be adapted for the synthesis of this compound .

Molecular Structure Analysis

The molecular structure of compounds similar to this compound is characterized by the presence of aromatic rings and heteroatoms that facilitate various non-covalent interactions. These interactions, such as π-π stacking and hydrogen bonding, are crucial for the biological activity and supramolecular assembly of these molecules .

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the functional groups present in the molecule. The benzamide and thiazole components are known to participate in various chemical reactions, which can be exploited to modify the compound or to understand its interaction with biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings and heteroatoms suggests that the compound may exhibit significant solubility in organic solvents and could form stable crystal structures. The compound's pharmacokinetic and pharmacodynamic properties would be essential for its potential as a therapeutic agent, as seen in related studies where ADMET properties were predicted for similar compounds .

Scientific Research Applications

Synthesis and Biological Activity

Research into compounds structurally related to N-(4-(2-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide often focuses on their synthesis and potential biological activities. For example, studies have explored the synthesis of imidazo[1,2-a]pyridines with potential antiulcer properties, although not all compounds exhibited significant activity in this regard. Some demonstrated good cytoprotective properties in ethanol and HCl models, suggesting their potential in developing treatments for ulcerative conditions (Starrett et al., 1989).

Anticancer Applications

Benzimidazole-thiazole derivatives have been synthesized and evaluated for their anticancer activities. Some of these compounds showed promising activity against various cancer cell lines, indicating the potential of such structures in cancer therapy research (Nofal et al., 2014). Another study focused on fused and binary 1,3,4-thiadiazoles, showing potential as antitumor and antioxidant agents (Hamama et al., 2013).

Synthesis Techniques and Chemical Properties

Research has also delved into the synthesis techniques and chemical properties of related compounds. For instance, the cyclocondensation of certain substrates has resulted in the creation of trifluoromethyl-containing heterocycles, indicating the diverse synthetic possibilities for such chemical structures (Sokolov et al., 2014). Another study discussed the FeCl3/ZnI2-catalyzed synthesis of benzo[d]imidazo[2,1-b]thiazole, demonstrating a method for creating fused heterocyclic compounds (Mishra et al., 2014).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some benzimidazole derivatives inhibit the enzyme dihydrofolate reductase, which is used in the treatment of cancer .

properties

IUPAC Name

N-[4-[2-(1H-benzimidazol-2-ylmethylamino)-2-oxoethyl]-1,3-thiazol-2-yl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2S/c25-17(20-10-16-22-14-7-3-4-8-15(14)23-16)9-13-11-27-19(21-13)24-18(26)12-5-1-2-6-12/h3-4,7-8,11-12H,1-2,5-6,9-10H2,(H,20,25)(H,22,23)(H,21,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMUKBKFBLLOHOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=NC(=CS2)CC(=O)NCC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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